5-(Piperidin-1-yl)pentan-1-amine

Description

BenchChem offers high-quality 5-(Piperidin-1-yl)pentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-yl)pentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

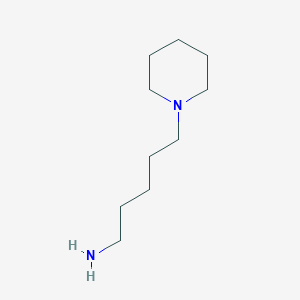

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXENHTLQNXTYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70403-69-9 | |

| Record name | 5-(piperidin-1-yl)pentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Studies of 5 Piperidin 1 Yl Pentan 1 Amine

Direct Synthetic Routes to 5-(Piperidin-1-yl)pentan-1-amine

The direct synthesis of 5-(piperidin-1-yl)pentan-1-amine can be achieved through several established chemical transformations. These methods primarily focus on the formation of the piperidine (B6355638) ring and the introduction of the aminopentyl side chain.

Alkylation-based Syntheses of Piperidine Scaffolds

Alkylation of piperidine with a suitable five-carbon electrophile bearing a protected or latent amino group is a common strategy. A frequently employed method involves the reaction of piperidine with 5-chloropentanenitrile or 5-bromopentanenitrile. The resulting 5-(piperidin-1-yl)pentanenitrile can then be reduced to the target primary amine. This two-step process, involving nucleophilic substitution followed by nitrile reduction, is an effective way to construct the desired molecule. nih.gov

Another approach involves the direct alkylation of piperidine with a bifunctional reagent, such as 1,5-dihalopentane, followed by subsequent amination. However, this method can lead to a mixture of products, including bis-alkylation, and often requires careful control of reaction conditions to achieve mono-alkylation. acs.org

Reductive Amination Strategies for Amine Introduction

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is applicable to the synthesis of 5-(piperidin-1-yl)pentan-1-amine. mdpi.comthieme-connect.com This strategy typically involves the reaction of a piperidine-containing aldehyde or ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent.

For instance, 5-(piperidin-1-yl)pentanal (B12820901) can be subjected to reductive amination with ammonia and a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation to yield the final product. The key precursor, 5-(piperidin-1-yl)pentanal, can be synthesized from piperidine and a suitable five-carbon synthon.

The choice of reducing agent and reaction conditions is crucial to avoid side reactions and ensure high yields. thieme-connect.com

Acylation and Subsequent Reduction Approaches

An alternative synthetic pathway involves the acylation of piperidine followed by reduction. In this approach, piperidine can be acylated with a five-carbon carboxylic acid derivative containing a protected amine or a group that can be converted to an amine. For example, the reaction of piperidine with 5-azidopentanoyl chloride would yield an acylpiperidine intermediate. Subsequent reduction of both the amide carbonyl and the azide (B81097) group would furnish 5-(piperidin-1-yl)pentan-1-amine.

A study by Zhang et al. describes the synthesis of 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(5-(piperidin-1-yl)pentan-1-one), a related compound, which involves an acylation step. mdpi.com This ketone could then theoretically be converted to the corresponding amine via reductive amination or other functional group transformations. The reduction of amide functionalities is a key step in this approach. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. bspublications.netresearchgate.net The synthesis of piperidine derivatives, including 5-(piperidin-1-yl)pentan-1-amine and its analogs, can benefit from this technology. mdpi.comnih.gov

Microwave irradiation can significantly reduce reaction times for both the alkylation and reductive amination steps. For example, the one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation provides an efficient route to N-heterocycles. organic-chemistry.org This approach can be adapted for the synthesis of the piperidine ring system. Furthermore, microwave-assisted coupling reactions have been successfully employed in the synthesis of various piperidine-containing compounds.

Synthesis of Analogs and Structurally Related Piperidine-Pentane Derivatives

The synthesis of analogs of 5-(piperidin-1-yl)pentan-1-amine allows for the exploration of structure-activity relationships in medicinal chemistry and materials science. Modifications often focus on the piperidine ring, the alkyl chain, or the terminal amine. nih.gov

Elongation and Modification of Alkyl Chains in Piperidine Amine Derivatives

The length and substitution pattern of the alkyl chain connecting the piperidine ring and the terminal amine can be systematically varied. researchgate.net This can be achieved by starting with different haloalkanes or by modifying the chain of a pre-existing intermediate. For instance, chain elongation can be accomplished through reactions like the Wittig reaction on a piperidine-containing aldehyde, followed by reduction. d-nb.info

The introduction of substituents on the alkyl chain can also be achieved. For example, starting with a substituted pentanal derivative in a reductive amination reaction would lead to an analog with a modified alkyl chain. The synthesis of various N-substituted piperidines from piperidone demonstrates the feasibility of introducing diverse functionalities. researchgate.net

Below is a table summarizing the synthesis of some analogs of 5-(piperidin-1-yl)pentan-1-amine:

| Compound Name | Synthetic Method | Key Features | Reference |

| N-(5-aminopentyl)-4-methylpiperidine-1-sulfonamide | Custom synthesis | Sulfonamide group on piperidine nitrogen, methyl group on piperidine ring | molport.com |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs | Friedel-Crafts acylation, Mannich reaction | Phenyl ketone, pyrrolidine (B122466) ring instead of piperidine | nih.gov |

| 1-Hex-5-en-1-ylpiperidine | Reductive amination | Unsaturated hexenyl chain | acs.org |

| 5-(Azepan-1-yl)pentan-1-amine | Alkylation/Reduction | Seven-membered azepane ring | biorxiv.org |

Incorporation of Substituted Phenyl and Heteroaromatic Moieties

The introduction of substituted phenyl and heteroaromatic groups is a key strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. In the context of piperidine-containing structures, several methods have been developed to incorporate these moieties.

A notable strategy for creating 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This method allows for the coupling of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate, yielding 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnacs.org Subsequent reduction provides access to a diverse range of enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org For instance, this approach has been successfully applied to the formal syntheses of Niraparib, which features a pyrazole (B372694) moiety, and Preclamol, which contains a phenyl group. snnu.edu.cnacs.org

Another relevant approach involves the synthesis of biphenyl (B1667301) derivatives that incorporate a piperidinyl-pentanoyl structure, closely related to the target compound. One study describes the synthesis of 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-(piperidin-1-yl)pentan-1-one) through the reaction of a suitable precursor with 5-chloro-1-phenylpentan-1-one (B187955) and piperidine. mdpi.com This highlights a method for attaching a piperidinyl-alkane chain to a pre-existing biphenyl scaffold.

The synthesis of piperidine derivatives containing various heteroaromatic systems is also well-documented. For example, fluorinated 3-[3-(piperidin-1-yl)propyl]indoles have been synthesized to enhance oral absorption in selective 5-HT1D receptor agonists. nih.gov The synthesis of pyrazolo[1,5-a]pyridine (B1195680) compounds, some of which feature a 2-(piperidin-1-yl)propan-1-one side chain attached to the heteroaromatic core, has also been reported. google.com Furthermore, the synthesis of vicinal amino alcohols containing both a 1,2,4-triazole (B32235) ring and a piperidine moiety has been achieved through thiol-epoxy click chemistry. mdpi.com These examples underscore the versatility of synthetic methods available for integrating heteroaromatic systems with piperidine-containing fragments.

Table 1: Examples of Phenyl and Heteroaromatic Moiety Incorporation

| Starting Material(s) | Reagents/Catalyst | Incorporated Moiety | Product Type | Ref. |

| Pyridine (B92270), Arylboronic acid | Rh-catalyst | Phenyl | 3-Phenylpiperidine | snnu.edu.cnacs.org |

| Pyridine, Heteroarylboronic acid | Rh-catalyst | Pyrazole | 3-(1H-Pyrazol-4-yl)piperidine | snnu.edu.cnacs.org |

| Biphenyl derivative, 5-chlorovaleroyl chloride, Piperidine | N/A | Biphenyl | Biphenyl-bis(piperidinyl-pentanone) | mdpi.com |

| Fluorinated indole | 3-(Piperidin-1-yl)propyl chloride | Indole | Fluorinated 3-[3-(piperidin-1-yl)propyl]indole | nih.gov |

| 2-Isopropylpyrazolo[1,5-a]pyridine | 2-Bromo-1-(piperidin-1-yl)propan-1-one | Pyrazolo[1,5-a]pyridine | Piperidinylpropanone-substituted pyrazolopyridine | google.com |

Green Chemistry Approaches in Piperidine Amine Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like piperidines and related amines, aiming to reduce environmental impact and improve efficiency.

A significant green approach involves the use of bio-renewable feedstocks. For example, a novel one-pot method for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) (THFAM) has been developed. rsc.org This process utilizes a SiO₂-supported Rh-ReOₓ catalyst and proceeds via the hydrogenolysis of THFAM to 5-amino-1-pentanol, followed by intramolecular amination. rsc.org This strategy offers a high yield of 91.5% and presents a greener alternative to the traditional hydrogenation of fossil-fuel-based pyridine. rsc.org Similarly, the important bio-based platform chemical furfural (B47365) can be converted to piperidine in high yield (up to 93%) using a Ru₁CoNP/HAP surface single-atom alloy catalyst in the presence of ammonia and hydrogen. nih.gov

The use of amino acids as starting materials also represents a promising green chemistry avenue for synthesizing piperidone, a precursor to piperidine. researchgate.net This method avoids the use of ammonia, which is common in conventional industrial syntheses. researchgate.net

Another key area of green chemistry in amine synthesis is the use of more environmentally friendly solvents and reaction conditions. Deep eutectic solvents (DESs) are emerging as green alternatives to traditional organic solvents. mdpi.com For instance, the reaction of aniline (B41778) with hexyl bromide to form a secondary amine proceeds with a 78% yield in reline (a choline (B1196258) chloride:urea DES) at 50 °C. mdpi.com The hydrogen bond interactions within the DES can enhance the nucleophilicity of the amine, thereby improving reaction rates. mdpi.com

Table 2: Comparison of Green Synthesis Approaches for Piperidines

| Approach | Starting Material | Catalyst/Solvent | Key Advantage | Ref. |

| Biomass Conversion | Tetrahydrofurfurylamine (THFAM) | Rh-ReOₓ/SiO₂ in water | Use of renewable feedstock, high yield | rsc.org |

| Biomass Conversion | Furfural | Ru₁CoNP/HAP | Sustainable starting material, high yield | nih.gov |

| Alternative Precursor | Amino Acids (e.g., Aspartic Acid) | N/A | Avoids use of ammonia | researchgate.net |

| Green Solvents | Aniline, Hexyl Bromide | Deep Eutectic Solvent (Reline) | Environmentally benign solvent, enhanced reactivity | mdpi.com |

Catalytic Methods in Piperidine and Amine Synthesis (e.g., Transition Metal Catalysis)

Catalytic methods, particularly those employing transition metals, are fundamental to the modern synthesis of amines and piperidines, offering high efficiency, selectivity, and functional group tolerance. rsc.orgacs.org

The catalytic hydrogenation of pyridine and its derivatives is a classic and effective method for producing the piperidine ring. dtic.mil This transformation is often accomplished using a nickel catalyst at elevated temperatures or with other reducing systems like sodium in ethanol. dtic.mil More advanced methods utilize catalysts such as palladium-on-carbon for the efficient reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) as a hydrogen source. organic-chemistry.org

Transition-metal-catalyzed C-H bond additions to imines have emerged as highly atom-economic strategies for synthesizing a wide array of α-branched amines. nih.gov These methods often use readily available starting materials and avoid stoichiometric waste. nih.gov Cascade cyclization pathways can also be incorporated to rapidly generate complex, amine-substituted carbocycles. nih.gov

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is an ideal approach for amine synthesis. Transition-metal-catalyzed hydroamination has been achieved using various catalysts. For example, an iridium complex with a DTBM-Segphos ligand can catalyze the asymmetric hydroamination of bicyclic alkenes with anilines, producing chiral amines in high yields and excellent enantioselectivities. acs.org

Various metal-catalyzed cyclization reactions are pivotal in constructing the piperidine ring. mdpi.com A zinc-catalyzed enantioselective [4+2] cycloaddition of 1-azadienes and nitroalkenes provides a route to substituted piperidine scaffolds. thieme-connect.com Palladium catalysis is also widely used; for instance, a Pd-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can form piperidines and other nitrogen heterocycles. organic-chemistry.org Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a powerful tool for accessing enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org

Table 3: Overview of Catalytic Methods in Piperidine and Amine Synthesis

| Reaction Type | Catalyst System | Substrates | Product | Ref. |

| Hydrogenation | Nickel | Pyridine | Piperidine | dtic.mil |

| Hydrogenation | Pd/C, Ammonium Formate | Pyridine N-oxides | Piperidines | organic-chemistry.org |

| Asymmetric Hydroamination | [Ir(coe)₂Cl]₂, DTBM-Segphos | Bicyclic Alkenes, Anilines | Chiral Amines | acs.org |

| Asymmetric [4+2] Cyclization | Zn(OTf)₂, F-BOPA ligand | 1-Azadienes, Nitroalkenes | Substituted Piperidines | thieme-connect.com |

| Asymmetric Reductive Heck | Rhodium catalyst | Dihydropyridines, Arylboronic acids | 3-Arylpiperidines | snnu.edu.cnacs.org |

| Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenyl Amines | Piperidines | organic-chemistry.org |

Biological Activities and Interactions of 5 Piperidin 1 Yl Pentan 1 Amine and Its Analogs

Receptor Binding Affinities and Ligand Interactions

Research into analogs of 5-(Piperidin-1-yl)pentan-1-amine has unveiled significant binding affinities and functional activities at several key receptors and transporters involved in neurotransmission, immune response, and other physiological processes.

Analogs of 5-(Piperidin-1-yl)pentan-1-amine, particularly those within the synthetic cathinone (B1664624) class, have been investigated for their effects on monoamine transporters: the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft.

Studies on pyrovalerone analogs, which feature a piperidine (B6355638) ring, demonstrate that these compounds are often potent inhibitors of dopamine and norepinephrine reuptake. For instance, expanding a pyrrolidine (B122466) ring to a six-membered piperidine ring in some pyrovalerone analogues was found to significantly reduce inhibitory effects at monoamine transporters. However, other 2-aminopentanophenone analogs with a piperidine moiety have yielded selective inhibitors of DAT and NET with minimal impact on serotonin trafficking. The pharmacological profile of these compounds often resembles that of cocaine, with a potent ability to block DAT and NET, but a weaker inhibitory effect on SERT. This selective inhibition leads to increased levels of dopamine and norepinephrine in the brain.

Table 1: Monoamine Transporter Inhibition by Selected Pyrovalerone Analogs

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a) | 16.5 | 27.5 | >10,000 |

| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4u) | 4.8 | 10.3 | >10,000 |

| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one (4t) | 11.2 | 15.6 | >10,000 |

Data sourced from studies on pyrovalerone analogs, which share structural motifs with the subject compound.

The cannabinoid receptor 1 (CB1), a G-protein-coupled receptor (GPCR) predominantly found in the brain, is a significant target for drug discovery. It is involved in numerous physiological processes by mediating the effects of endocannabinoids. Analogs containing a piperidine moiety have been identified as interacting with the CB1 receptor. For example, AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) acts as a CB1 receptor inverse agonist. Research has shown that physical and functional interactions can occur between CB1 receptors and other GPCRs, such as the β2-adrenoceptor, and that piperidine-containing ligands like AM251 can modulate the signaling pathways of these interacting receptors. Furthermore, other structurally distinct molecules containing a piperidine group have been discovered to serve as allosteric modulators of the CB1 receptor.

The adenosine (B11128) A2A receptor (A2AR) has been identified as a therapeutic target for neurodegenerative diseases and cancer. A2AR antagonists are being explored for their potential to treat conditions like Parkinson's disease. Recent research has highlighted that the incorporation of an aminopentylpiperidine substituent into a 2-aminoquinazoline (B112073) scaffold can produce compounds with high affinity and functional antagonist activity at the human A2A receptor (hA2AR).

In one study, a novel quinazoline (B50416) derivative featuring an aminopentylpiperidine chain (Compound 9x) demonstrated a high binding affinity (Ki) of 21 nM for the hA2AR and an antagonist activity (IC₅₀) of 9 µM in a cyclic AMP assay. This indicates that the 5-(piperidin-1-yl)pentan-1-amine moiety is a viable structural component for developing potent A2AR antagonists.

In Vitro Pharmacological Profiles of Related Compounds

Antimalarial Activity

The quinoline (B57606) scaffold is a well-established core for antimalarial drugs, with chloroquine (B1663885) being a notable example. mdpi.comnih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new therapeutic agents. nih.govacs.org Research has shown that modifications to the side chains of 4-aminoquinoline (B48711) analogs can lead to a significant increase in antimalarial activity, particularly against chloroquine-resistant strains. nih.govacs.org

One strategy has been to replace the terminal diethylamino group of chloroquine with more metabolically stable heterocyclic rings, such as piperidine. nih.govacs.org This modification has been shown to substantially enhance antimalarial activity. For instance, a series of short-chain chloroquine derivatives with terminal piperidyl groups demonstrated increased efficacy against resistant parasite strains. nih.govacs.org

Furthermore, the incorporation of a piperidine moiety into other molecular frameworks has also yielded promising antimalarial candidates. For example, some arylvinylquinoline analogs featuring a piperidine ring have shown moderate to low activity against the Dd2 strain of P. falciparum. nih.gov

Table 1: Antimalarial Activity of Selected Piperidine-Containing Compounds

| Compound Class | Target | Key Findings |

| 4-Aminoquinoline Derivatives | P. falciparum (chloroquine-resistant strains) | Replacement of the terminal diethylamino group with a piperidyl ring led to a substantial increase in antimalarial activity. nih.govacs.org |

| Arylvinylquinoline Analogs | P. falciparum (Dd2 strain) | Analogs incorporating a piperidine ring showed moderate to low activity, with EC50 values ranging from 428.0 ± 15.0 to 6753.3 ± 1076.0 nM. nih.gov |

Anticancer and Antiproliferative Effects

Piperidine and its derivatives are frequently utilized in the design of anticancer drugs. mdpi.com The cytotoxic potential of various piperidine-containing compounds has been evaluated against several cancer cell lines.

For instance, novel 4-piperidone-based derivatives have been synthesized and assessed for their anti-proliferative effects. tandfonline.com One such derivative demonstrated significant efficacy against human breast carcinoma (MCF-7), human liver cancer (HepG-2), and human colorectal carcinoma (HCT-116) cell lines. tandfonline.com Molecular docking studies suggested that this compound interacts stably within the ATP binding site of human cyclin-dependent kinase 2 (CDK2). tandfonline.com

Another study focused on 1,3-diphenyl-3-(phenylthio)propan-1-ones possessing piperidinylethoxy groups. These compounds exhibited high cytotoxic activity against ER-positive breast cancer cell lines (MCF-7), with some showing even greater potency than the reference drug Tamoxifen. nih.gov The inclusion of the tertiary amine basic side chain, a feature of Tamoxifen, was found to enhance the cytotoxic effects of these compounds. nih.gov

Furthermore, 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives incorporating a piperidin-1-yl moiety have been investigated for their antiproliferative activity. doi.org These compounds showed notable effects against various cancer cell lines, including lung, breast, pancreatic, and colon cancer cells. doi.org

Table 2: Anticancer and Antiproliferative Activity of Piperidine Analogs

| Compound Class | Cell Lines | Key Findings |

| 4-Piperidone Derivatives | MCF-7, HepG-2, HCT-116 | A derivative showed significant anti-proliferative activity, with IC50 values of 1.07 ± 0.04 μM for MCF-7 and 2.55 ± 0.07 μM for HepG-2. tandfonline.com |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | MCF-7 | Compounds with piperidinylethoxy groups showed high cytotoxic activity, surpassing that of Tamoxifen. nih.gov |

| 5-Chlorobenzofuran-2-carboxamides | Panc-1, MCF-7, HT-29, A-549 | Derivatives with a 4-piperidin-1-yl moiety showed significant antiproliferative activity. doi.org |

| Naphthalene-1,4-dione Analogs | Cancer cells | A piperazinyl salt analog was 2.2 times more potent than the initial hit compound. rsc.org |

Antioxidant Properties

Piperidine-containing compounds have been investigated for their antioxidant potential. scispace.comresearchgate.net The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. scispace.comresearchgate.net

Several studies have synthesized and screened various piperidine derivatives for their ability to scavenge free radicals. For example, a series of piperidine sulfonamide derivatives were evaluated, and one compound, N-[4-{(4-piperidin-1-yl) acetamido) benzenesulfonamide (B165840), demonstrated good scavenging activity in the DPPH assay. scispace.com

In another study, C5-curcuminoids incorporating a piperidin-1-yl ethoxy group were synthesized and evaluated for their in vitro antioxidant activity. scispace.com Additionally, piperidine derivatives with electron-donating groups, such as methoxy (B1213986) and methyl groups, have been shown to exhibit significant free radical scavenging activity. scispace.com

It is noteworthy that the structural features of the piperidine derivatives play a crucial role in their antioxidant capacity. For instance, the presence of an oxidizable SH group in certain cysteamine (B1669678) derivatives of piperidine conferred potent antioxidant activity, while its replacement with hydroxy or amine functionalities resulted in poor activity. scispace.comresearchgate.net

Table 3: Antioxidant Activity of Piperidine Derivatives

| Compound Class | Assay | Key Findings |

| Piperidine Sulfonamides | DPPH Assay | N-[4-{(4-piperidin-1-yl) acetamido) benzenesulfonamide showed good scavenging activity. scispace.com |

| C5-Curcuminoids | DPPH Assay | Derivatives with a piperidin-1-yl ethoxy group were evaluated for antioxidant activity. scispace.com |

| Piperidine Derivatives with Electron-Donating Groups | DPPH, ABTS, superoxide, hydroxyl, and NO free radical scavenging assays | Compounds with methoxy and methyl groups at the para position of the phenyl ring exhibited significant free radical scavenging activity. scispace.com |

| Cysteamine Derivatives of Piperidine | Lipid peroxidation inhibitory assay, hydroxyl radical scavenging assay, DPPH assay | Derivatives with an oxidizable SH group showed potent antioxidant activity. scispace.comresearchgate.net |

Antibacterial and Antifungal Activities

The piperidine scaffold is a component of many compounds with antimicrobial properties. researchgate.netmdpi.com Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.

For instance, piperazine (B1678402) derivatives, which are structurally related to piperidines, have shown significant antimicrobial and antifungal properties. researchgate.net These compounds were effective against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. researchgate.net

Similarly, novel benzoxazolylethoxypiperidones have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net Certain compounds in this series demonstrated potent in vitro antibacterial activity against Streptococcus faecalis, while others exhibited strong antifungal activity against Candida-51. researchgate.net

The introduction of specific substituents on the piperidine ring can influence the antimicrobial spectrum and potency. For example, some piperidine derivatives have shown inhibitory activity against A. niger and C. albicans. mdpi.com Furthermore, pyrrole-containing compounds with a piperidine moiety have demonstrated antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. mdpi.com

Table 4: Antibacterial and Antifungal Activities of Piperidine Analogs

| Compound Class | Tested Organisms | Key Findings |

| Piperazine Derivatives | S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | Many synthesized compounds showed significant antimicrobial and antifungal properties. researchgate.net |

| Benzoxazolylethoxypiperidones | S. faecalis, C. albicans | Some compounds exerted potent in vitro antibacterial activity against S. faecalis, while others exhibited potent antifungal activity against C. albicans. researchgate.net |

| Piperidine Derivatives | A. niger, C. albicans | Compounds with a fluoro modification on the phenyl group of the piperidine ring showed ≥5 mm inhibitory activity. mdpi.com |

| Pyrrole-Containing Compounds | P. aeruginosa, E. coli | A derivative exhibited the same activity as ciprofloxacin (B1669076) against E. coli and P. aeruginosa. mdpi.com |

Other Reported Pharmacological Activities (e.g., Analgesic, Anti-COVID-19, Cytotoxic)

Beyond the activities detailed above, piperidine derivatives have been explored for a range of other pharmacological effects.

Analgesic Activity: Piperazine derivatives, closely related to piperidines, have been investigated for their analgesic potential. researchgate.net Some imidazole-containing hydrazones with a piperidine moiety have also been reported to possess analgesic activities. researchgate.net

Anti-COVID-19 Activity: In the search for effective treatments for COVID-19, various heterocyclic compounds have been screened for their potential to inhibit the SARS-CoV-2 main protease (Mpro). Some pyrimidine (B1678525) derivatives have been synthesized and subjected to molecular docking studies to evaluate their antiviral potency against SARS-CoV-2. mdpi.com

Cytotoxic Activity: The cytotoxic effects of piperidine-containing compounds are a cornerstone of their anticancer potential. As mentioned previously, various analogs have demonstrated significant cytotoxicity against a range of cancer cell lines. tandfonline.comnih.govdoi.orgrsc.org For example, a study on new imidazole-based heterocycles found that one compound proved to have the highest cytotoxic activity in an in vitro Ehrlich ascites assay. researchgate.net

Structure Activity Relationship Sar Studies for 5 Piperidin 1 Yl Pentan 1 Amine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a prevalent structural motif in numerous natural products and pharmaceutical agents. researchgate.net The biological properties of piperidine-containing compounds are highly contingent on the nature and placement of substituents on the heterocyclic ring. researchgate.net

Research into the SAR of piperidine derivatives has consistently shown that substitutions on the piperidine ring can have a profound impact on biological activity. For instance, in a study of piperidine derivatives as potential agents for Alzheimer's disease, the substitution pattern on the benzyl (B1604629) group attached to the piperidine nitrogen was varied to optimize interactions with binding sites. ajchem-a.com This highlights the principle that the substituent's electronic and steric properties are critical.

In a series of pyrovalerone analogs, which are monoamine uptake inhibitors, replacing a five-membered pyrrolidine (B122466) ring with a six-membered piperidine ring resulted in a significant decrease in binding potency at monoamine transporters. nih.gov This suggests that the size and conformation of the heterocyclic amine are crucial for optimal interaction with the target. While this example involves a change in the entire ring system rather than substitution on a pre-existing piperidine, it underscores the sensitivity of the biological target to the structure of this part of the molecule.

Furthermore, studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib have shown that modifications to the functionalities attached to the core scaffold can lead to a loss of inhibitory activity. nih.gov Although this pertains to a pyrrolidine, the principle is transferable, suggesting that even subtle changes to the substituents on the heterocyclic ring of a 5-(piperidin-1-yl)pentan-1-amine derivative could drastically alter its biological profile.

Table 1: Impact of Heterocyclic Ring Variation on Monoamine Transporter Affinity This table is illustrative, based on findings from related compound series.

| Compound Class | Heterocyclic Ring | Relative Potency |

|---|---|---|

| Pyrovalerone Analog | Pyrrolidine | High |

Role of Alkyl Chain Length and Branching in Ligand Efficacy

In studies of related biphenyl (B1667301) derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the length of the linker between two aromatic rings was found to be a critical determinant of activity. mdpi.com Generally, inhibitory activities decreased as the linker length increased from one to four carbon atoms. mdpi.com However, it was noted that a compound with a four-carbon linker showed only a slight decrease in potency for AChE compared to one with a two-carbon linker, indicating a complex relationship that may not be strictly linear. mdpi.com

Similarly, research on other bioactive compounds has shown that increasing the length of an alkyl chain can lead to a decrease in activity. nih.gov This may be due to the introduction of unfavorable steric interactions with the receptor or an entropic penalty upon binding due to the increased number of rotatable bonds. The length of the alkyl chain is known to affect the intermolecular distance between functional units and the two-dimensional molecular arrangements. beilstein-journals.org

Table 2: Effect of Alkyl Chain Length on Cholinesterase Inhibition for Biphenyl Derivatives

| Linker Length (n carbons) | General AChE/BuChE Inhibitory Activity |

|---|---|

| 1 | Higher |

| 2 | High |

| 3 | Lower |

Influence of Terminal Amine Modifications on Target Affinity

The terminal amine group of 5-(Piperidin-1-yl)pentan-1-amine and its derivatives is a critical pharmacophoric feature, and modifications to this group can significantly influence target affinity and selectivity.

In the development of dopamine (B1211576) transporter (DAT) inhibitors, bioisosteric replacement of a piperazine (B1678402) ring with aminopiperidines or piperidine amines, where compounds with either a terminal tertiary amine or an amide were synthesized, has been explored. nih.gov This strategy aimed to improve metabolic stability while retaining or enhancing DAT affinity. nih.gov The nature of the terminal group—whether it is a primary, secondary, or tertiary amine, or even an amide—can affect its basicity, hydrogen bonding capacity, and steric profile, all of which are crucial for molecular recognition at the target protein.

Studies on synthetic cathinones have demonstrated that the potency for inhibiting the dopamine transporter increased as the terminal amino-substituent was expanded from a methyl group to an ethyl group, a pyrrolidine ring, or a piperidine ring. researchgate.net This indicates that the size and nature of the substituents on the terminal nitrogen can have a direct impact on binding affinity.

Furthermore, in a series of anticancer naphthalene-1,4-dione analogues, modifying the pendent amino group had a great influence on cytotoxicity. rsc.org Replacing a terminal morpholine (B109124) ring with other cyclic amines, such as piperidine, resulted in a significant increase in potency. rsc.org Conversely, replacing the entire terminal amine moiety with a butyl chain, an alkyne group, or an ester led to a drastic decrease in cytotoxicity, highlighting the importance of the nitrogen-containing ring for activity. rsc.org

Table 3: Effect of Terminal Group Modification on Anticancer Potency of Naphthalene-1,4-dione Analogues

| Terminal Group | Relative Potency (IC₅₀) |

|---|---|

| Morpholine | Baseline |

| Piperidine | ~10x more potent than morpholine rsc.org |

| Pyrrolidine | ~8x more potent than morpholine rsc.org |

| Azepane | ~8x more potent than morpholine rsc.org |

| Butyl Chain | Drastically decreased rsc.org |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For derivatives of 5-(Piperidin-1-yl)pentan-1-amine, the introduction of chiral centers, either on the piperidine ring or the alkyl chain, can lead to enantiomers or diastereomers with significantly different pharmacological profiles.

In the development of opioid ligands based on N-phenyl-N-(piperidin-2-yl)propionamide, a scaffold related to the subject of this article, stereochemistry is a key consideration. nih.gov The chiral center at the 2-position of the piperidine ring dictates the spatial orientation of the substituents, which in turn affects the binding affinity and functional activity at opioid receptors. nih.gov

A clear example of the importance of stereochemistry is seen in the development of pyrovalerone analogs as monoamine uptake inhibitors. nih.gov The lead compound, which is a racemic mixture, was resolved into its individual enantiomers. The S-isomer was found to be the more biologically active enantiomer, demonstrating that the specific three-dimensional arrangement of the atoms is crucial for effective binding to the dopamine and norepinephrine (B1679862) transporters. nih.gov This differential activity between enantiomers is a common theme in medicinal chemistry, arising from the fact that only one enantiomer typically fits optimally into the chiral binding pocket of a receptor or enzyme.

Mechanistic and Computational Investigations of 5 Piperidin 1 Yl Pentan 1 Amine Interactions

Molecular Docking Simulations of Ligand-Receptor Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For molecules containing a piperidine (B6355638) moiety, such as 5-(Piperidin-1-yl)pentan-1-amine, docking simulations can identify key binding interactions within a receptor's active site. Studies on similar piperidine derivatives have shown that the piperidine ring and its substituents form crucial interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, in docking studies of novel ligands targeting the beta-2 adrenergic receptor, key amino acid residues like SER 207, PHE 289, and ASP 192 were identified as significant for stabilizing the receptor-ligand interactions. nih.gov The primary amine of the pentyl chain and the tertiary amine within the piperidine ring of 5-(Piperidin-1-yl)pentan-1-amine are capable of forming strong hydrogen bonds, while the aliphatic portions of the molecule contribute to hydrophobic interactions.

Virtual screening campaigns have successfully used docking to identify lead compounds. In one such study targeting the SARS-CoV-2 main protease, a piperidine derivative was evaluated, and its binding energy was calculated to determine its potential as an antiviral agent. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the interaction's strength.

Table 1: Example of Molecular Docking Data for Piperidine Derivatives

| Target Protein | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Beta-2 Adrenergic Receptor | Novel Piperidine-based Ligand | Comparable to Salbutamol | SER 207, PHE 289, LYS 305 | nih.gov |

| SARS-CoV-2 Main Protease | BCMTP (Piperidine Derivative) | -8.1 | Not specified | nih.gov |

Conformational Analysis using Quantum Mechanical Methods (e.g., AM1, DFT)

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. Quantum mechanical (QM) methods like Austin Model 1 (AM1) and Density Functional Theory (DFT) are powerful tools for this purpose. researchgate.net

For 5-(Piperidin-1-yl)pentan-1-amine, conformational analysis would focus on two main structural features:

The Piperidine Ring: The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. nih.gov

The Pentylamine Chain: The five-carbon chain has multiple rotatable single bonds, leading to a large number of possible conformations.

QM calculations, particularly DFT with basis sets like 6-31G* or 6-311++G(d,p), are used to perform geometry optimization. researchgate.netripublication.comusb.ac.ir This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For complex molecules, this reveals the most probable conformations in the gas phase or in solution, providing insights that are crucial for understanding how the molecule fits into a receptor binding site. acs.org Studies on similar molecules have used both AM1 and DFT to optimize geometry and calculate relative energies, confirming that DFT methods generally provide results that are in good agreement with experimental data where available. researchgate.netripublication.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as binding affinity or inhibitory concentration.

For a compound like 5-(Piperidin-1-yl)pentan-1-amine, a QSAR study would involve:

Descriptor Calculation: Calculating various molecular descriptors, which can be categorized as electronic (e.g., Hammett sigma), hydrophobic (e.g., logP), and steric (e.g., molar refractivity). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Genetic Function Approximation (GFA) to build the model. usb.ac.irnih.gov

Validation: Rigorously validating the model to ensure its predictive power using techniques like leave-one-out cross-validation. nih.gov

QSAR studies on substituted piperidinyl amides have successfully modeled their binding affinity to the CCR5 receptor, demonstrating that a combination of steric, electronic, and hydrophobicity parameters can effectively predict activity. nih.gov Such models are valuable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds. usb.ac.irnih.gov

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

DFT is a widely used quantum mechanical method for investigating the electronic structure of molecules. acs.org It provides detailed information about electron distribution and orbital energies, which are fundamental to chemical reactivity and molecular interactions.

Key applications of DFT in analyzing 5-(Piperidin-1-yl)pentan-1-amine include:

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govnih.gov

Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface. The MEP identifies regions that are rich in electrons (negative potential, typically near heteroatoms like nitrogen) and regions that are electron-deficient (positive potential). This map is invaluable for understanding non-covalent interactions, particularly how a ligand will interact with its receptor. nih.govusb.ac.ir

Vibrational Analysis: Calculating theoretical vibrational frequencies (e.g., FT-IR and Raman spectra). Comparing these calculated spectra with experimental data helps to confirm the molecular structure and assign vibrational modes to specific functional groups. nih.govripublication.com

Table 2: Representative DFT-Calculated Properties for Piperidine-Containing Molecules

| Property | Description | Typical Finding/Application | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Indicates chemical reactivity and stability | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution on the molecular surface | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding | usb.ac.ir |

| Atomic Charges | Calculates partial charge on each atom | Explains intramolecular charge transfer and electrostatic interactions | scielo.org.za |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding within a molecule. acs.org It transforms the complex, delocalized molecular orbitals from a QM calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

For 5-(Piperidin-1-yl)pentan-1-amine, NBO analysis would likely reveal significant interactions involving:

The lone pair electrons on the two nitrogen atoms (donor orbitals).

The anti-bonding orbitals (σ*) of adjacent C-C and C-H bonds (acceptor orbitals).

These interactions, particularly n → σ* transitions, describe the delocalization of electron density from the nitrogen lone pairs into the molecular framework, which is a key factor in determining the molecule's conformation and electronic properties. scielo.org.zauba.ar

Kinetic Studies of Related Amine Reactions

Kinetic studies measure the rates of chemical reactions and provide insights into reaction mechanisms. The compound 5-(Piperidin-1-yl)pentan-1-amine contains two types of amine functional groups—a primary amine (-NH2) and a tertiary amine (the piperidine nitrogen)—each with distinct reactivity.

Kinetic investigations of related amine reactions can help predict the behavior of this compound. For example:

Acylation Reactions: Studies on the acylation of piperidine show that the reaction proceeds via a concerted pathway and is first-order in the amine. The rate is influenced by the nature of the acylating agent and the solvent. acs.org

Nucleophilic Addition: The reaction of secondary amines like piperidine with α,β-unsaturated compounds (an aza-Michael reaction) has been studied kinetically. The reaction rate is dependent on the solvent's properties, particularly its ability to stabilize charged intermediates through hydrogen bonding. researchgate.net

Condensation Reactions: Kinetic analysis of piperidine hydrodenitrogenation showed that the reaction followed second-order kinetics, involving the formation of condensation products like N-pentylpiperidine before subsequent decomposition into hydrocarbons. vt.edu

These studies demonstrate that the reaction rates of the amine groups are sensitive to steric hindrance, solvent effects, and the electrophilicity of the reaction partner. A kinetic study of 5-(Piperidin-1-yl)pentan-1-amine would likely need to differentiate between the reactivity of the sterically accessible primary amine and the more hindered tertiary amine of the piperidine ring. psu.edu

Future Directions and Research Perspectives on 5 Piperidin 1 Yl Pentan 1 Amine Research

Emerging Synthetic Strategies

The synthesis of piperidine (B6355638) derivatives has evolved significantly from classical methods. While traditional multi-step processes remain in use, the focus has shifted towards developing more efficient, cost-effective, and environmentally sustainable strategies. news-medical.net

Recent breakthroughs include one-pot cyclization/reduction cascades and metal-catalyzed reactions that streamline the construction of the piperidine core. nih.gov For instance, Ullmann coupling and Buchwald-Hartwig amination reactions, often employing copper or palladium catalysts, have become powerful tools for N-arylation of the piperidine ring, a common modification in drug candidates. tandfonline.com

A particularly innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling. news-medical.net This two-stage process first uses an enzyme to selectively install a hydroxyl group on the piperidine ring, which is then used as a handle for introducing various molecular fragments via cross-coupling. news-medical.net This method dramatically reduces the number of synthetic steps, minimizes the need for protecting groups, and avoids costly precious metal catalysts like palladium, representing a significant advance in efficiency and sustainability. news-medical.net Other notable methods include intramolecular radical cyclization of 1,6-enynes and diastereoselective intramolecular Mannich reactions, which offer precise control over the stereochemistry of the final products. nih.govmdpi.com

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives

| Strategy | Description | Advantages | Key References |

|---|---|---|---|

| Reductive Amination | Condensation of an amine with a ketone or aldehyde, followed by reduction. A classical and widely used method. nih.gov | Well-established, versatile, uses readily available starting materials. | nih.gov |

| Metal-Catalyzed Cross-Coupling | Formation of C-N bonds using catalysts like copper (Ullmann) or palladium (Buchwald-Hartwig) to functionalize the piperidine nitrogen. tandfonline.com | High efficiency, broad substrate scope for creating N-aryl piperidines. | tandfonline.com |

| Intramolecular Cyclization | Formation of the piperidine ring through various intramolecular reactions, such as aza-Michael additions or radical cyclizations. nih.govmdpi.com | High control over ring formation and stereochemistry. | nih.govmdpi.com |

| Biocatalytic C-H Oxidation / Radical Cross-Coupling | A two-step method using an enzyme for selective oxidation followed by a nickel-catalyzed coupling reaction. news-medical.net | Highly efficient, reduces step count, avoids precious metals, sustainable. | news-medical.net |

| Three-Component Mannich Reaction | A biosynthetically inspired, stereoselective reaction to assemble multi-substituted chiral piperidines from simple precursors. scispace.com | Convergent, builds complexity quickly, high stereocontrol. | scispace.com |

Exploration of Novel Biological Targets

The piperidine moiety is considered a "privileged structure" in medicinal chemistry due to its presence in drugs targeting a wide array of biological systems. clinmedkaz.orgnih.gov This suggests that 5-(Piperidin-1-yl)pentan-1-amine and its analogs may interact with a broader range of targets than currently known. Future research will likely focus on screening this compound and its derivatives against novel enzymes, receptors, ion channels, and transport systems implicated in various diseases. clinmedkaz.org

Based on the activities of structurally related piperidine compounds, several target classes are of particular interest:

Kinases: Protein kinase B (Akt) is a crucial target in cancer therapy, and some piperidine derivatives have been investigated as Akt inhibitors. benthamdirect.com Exploring the effect of 5-(Piperidin-1-yl)pentan-1-amine on Akt and other kinases in cancer-related pathways is a promising avenue.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in Alzheimer's disease. nih.gov The nitrogen atom in the piperidine ring can interact with the anionic site of these enzymes, and various synthetic piperidine derivatives have shown potent inhibitory activity. ijpsi.org

G-Protein Coupled Receptors (GPCRs): Piperidine-containing molecules have been successfully developed as ligands for numerous GPCRs, including serotonin (B10506) (5-HT), dopamine (B1211576) (D2), and adenosine (B11128) (A2A) receptors. nih.govtandfonline.comnih.gov These receptors are involved in a multitude of central nervous system disorders, making them high-value targets.

Other Enzymes: Farnesyltransferase, an enzyme involved in post-translational modification of proteins like Ras, is another potential target for piperidine analogs in cancer research. benthamscience.com

Table 2: Potential Biological Target Classes for Piperidine Derivatives

| Target Class | Specific Examples | Therapeutic Area | Key References |

|---|---|---|---|

| Kinases | Protein Kinase B (Akt) | Cancer | benthamdirect.com |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | nih.govijpsi.org |

| GPCRs | Serotonin (5-HT2A, 5-HT7), Dopamine (D2), Adenosine (A2A) | CNS Disorders, Neuropsychiatric Disorders | nih.govtandfonline.comnih.gov |

| Other Enzymes | Farnesyltransferase, Monoamine Oxidase (MAO-A, MAO-B) | Cancer, Depression | researchgate.netbenthamscience.com |

| Ion Channels | Voltage-gated ion channels | Arrhythmia, Local Anesthesia | clinmedkaz.org |

Advanced Computational Modeling for Drug Design

In silico techniques are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For a scaffold like 5-(Piperidin-1-yl)pentan-1-amine, computational modeling can predict biological activity, clarify structure-activity relationships (SAR), and simulate interactions with biological targets.

Key computational methods being applied to piperidine derivatives include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method builds statistical models that correlate the 3D structural features of molecules with their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to create reliable predictive models for piperidine derivatives, guiding the design of more potent inhibitors. benthamdirect.com

Molecular Docking: Docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. tandfonline.com This technique is widely used to understand the binding modes of piperidine compounds within the active sites of enzymes like cholinesterases or receptors like GPCRs, revealing key interactions such as hydrogen bonds and hydrophobic contacts. benthamdirect.comnih.gov

Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, evaluating the stability of interactions under physiological conditions. benthamdirect.com This helps to validate the poses predicted by molecular docking and provides a more realistic view of the binding event.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. benthamscience.com Pharmacophore models derived from active piperidine compounds can be used to screen virtual libraries for new molecules with similar properties.

Machine Learning and AI: Newer models utilize machine learning algorithms to develop highly accurate QSAR models for predicting properties like inhibitory activity (pIC50), further enhancing the speed and precision of virtual screening. preprints.org

Table 3: Advanced Computational Techniques in Drug Design

| Technique | Application | Information Gained | Key References |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D structure. | Identifies structural regions crucial for potency. | benthamdirect.com |

| Molecular Docking | Simulate ligand-protein binding. | Predicts binding pose, affinity, and key interactions. | benthamdirect.comnih.govtandfonline.com |

| Molecular Dynamics (MD) | Simulate the movement of atoms in a complex over time. | Assesses the stability of ligand-protein interactions. | benthamdirect.com |

| Pharmacophore Modeling | Identify essential structural features for activity. | Creates a 3D template for virtual screening. | benthamscience.com |

| Machine Learning Models | Develop predictive models for bioactivity and properties. | Rapidly predicts pIC50 values and other parameters. | preprints.org |

Development of High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid automated testing of vast libraries of chemical compounds against a specific biological target. bmglabtech.com The development of more sophisticated HTS assays is crucial for exploring the full therapeutic potential of scaffolds like 5-(Piperidin-1-yl)pentan-1-amine.

The HTS process involves miniaturization (using 384-, 1536-, or even 3456-well microplates), robotics for liquid handling, and sensitive detection systems to generate massive datasets quickly and cost-effectively. bmglabtech.comresearchgate.net Future efforts in this area will focus on several key developments:

Advanced Assay Formats: Moving beyond simple biochemical assays, researchers are developing more complex cell-based and phenotypic screens. researchgate.netmdpi.com These assays measure a compound's effect within a more biologically relevant cellular environment, providing more informative data on efficacy and potential toxicity early in the discovery process.

Label-Free Detection: While many HTS assays rely on fluorescence or luminescence, label-free technologies are gaining traction. These methods detect changes in physical parameters like mass or refractive index upon ligand binding, eliminating potential interference from labels and allowing for the study of unmodified targets.

Integration of Technologies: The power of HTS is amplified when combined with other technologies. For example, coupling HTS with in silico screening allows for the pre-selection of promising candidates, enriching the hit rate of the physical screen. nih.gov Furthermore, integrating HTS with flow chemistry and automated synthesis enables the rapid creation and testing of compound libraries in a continuous, seamless workflow. acs.org

Fragment-Based Screening: This HTS approach screens smaller, less complex molecules ("fragments") that typically have weaker binding affinities. Identifying these fragments provides efficient starting points that can be chemically elaborated into more potent lead compounds.

These HTS methodologies can be applied to screen libraries of 5-(Piperidin-1-yl)pentan-1-amine analogs to identify "hits" for new biological targets, ultimately fueling the pipeline for novel drug candidates. bmglabtech.com

Table 4: High-Throughput Screening Methodologies

| Methodology | Description | Application in Piperidine Research | Key References |

|---|---|---|---|

| Target-Based HTS | Screens compounds for direct interaction with a purified biological target (e.g., enzyme, receptor). | Identifying analogs of 5-(Piperidin-1-yl)pentan-1-amine that inhibit a specific kinase or bind to a GPCR. | bmglabtech.commdpi.com |

| Phenotypic HTS | Screens compounds for their effect on whole cells or organisms, without a preconceived target. | Discovering novel antibacterial or anticancer activities of piperidine derivatives by observing cell death or growth inhibition. | researchgate.netmdpi.com |

| Fragment-Based Screening | Uses HTS to identify low-molecular-weight fragments that bind to a target, which are then optimized. | Finding small piperidine-containing fragments as starting points for developing novel inhibitors. | researchgate.net |

| Integrated HTS | Combines HTS with other technologies like computational screening or automated synthesis. | Using in silico docking to select piperidine analogs for HTS, or rapidly synthesizing and screening a library in a flow chemistry setup. | nih.govacs.org |

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(Piperidin-1-yl)pentan-1-amine?

- Methodology : The compound is commonly synthesized via reductive amination of 5-aminopentanal with piperidine using sodium cyanoborohydride (NaCNBH₃) under mild conditions (room temperature, 24–48 hours). This method yields high-purity product . Alternative approaches include microwave-assisted alkylation with piperidine derivatives in isopropanol (i-PrOH) and diisopropylethylamine (DIEA), achieving ~72% yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure completion. Purification typically involves column chromatography or distillation.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirms backbone structure and substituent positioning (e.g., ¹H NMR for amine protons and piperidine ring integration) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities (e.g., m/z = 170.30 g/mol for the parent ion) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) .

Q. What are the common chemical reactions involving 5-(Piperidin-1-yl)pentan-1-amine?

- Reactivity Profile :

- Oxidation : Forms amides or nitriles using KMnO₄ or CrO₃ .

- Reduction : Converts to secondary amines via LiAlH₄ or catalytic hydrogenation .

- Substitution : Reacts with alkyl halides to modify the pentylamine chain or piperidine ring .

Advanced Questions

Q. How can synthetic yield be optimized for large-scale production?

- Methodology :

- Continuous Flow Reactors : Enhance reaction control and scalability. Catalysts like iridium or rhodium complexes improve selectivity and reduce side products .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15 minutes at 160°C) while maintaining yield .

- Data Contradiction Analysis : Compare batch vs. flow reactor outputs using HPLC to identify yield-limiting factors (e.g., temperature gradients, catalyst degradation) .

Q. How should researchers resolve contradictory biological activity data across studies?

- Troubleshooting Steps :

Assay Conditions : Verify solvent purity (e.g., residual TFA in peptide conjugates can interfere with cell-based assays) .

Structural Analogs : Compare activity with analogs like 5-(azepan-1-yl)pentan-1-amine to isolate piperidine-specific effects .

Receptor Binding Studies : Use radioligand displacement assays to confirm target engagement (e.g., dopamine D3 receptor affinity) .

Q. What computational strategies predict the compound’s interaction with neurotransmitter receptors?

- Approach :

- Molecular Docking : Simulate binding to receptors (e.g., A2A adenosine or dopamine D3 receptors) using software like AutoDock Vina. Focus on piperidine’s conformational flexibility and amine group hydrogen bonding .

- MD Simulations : Assess stability of receptor-ligand complexes over 100+ ns trajectories to identify critical residues for binding .

Key Research Gaps and Recommendations

- Mechanistic Studies : Investigate the compound’s role in modulating enzyme activity (e.g., kinase inhibition) using kinetic assays .

- Toxicological Profiling : Conduct in vivo ADMET studies to assess bioavailability and CNS penetration .

- Derivative Libraries : Synthesize analogs with varied alkyl chain lengths (e.g., 6-(piperidin-1-yl)hexan-1-amine) to explore SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.